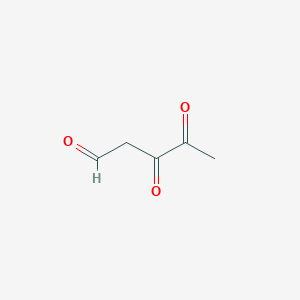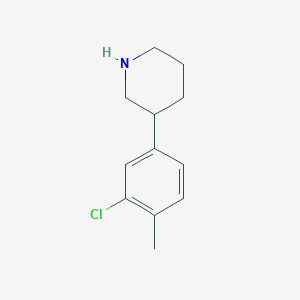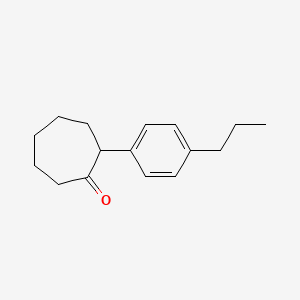
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the aromatic ring at the desired position . The subsequent introduction of the hydroxypropanoic acid group can be achieved through various organic synthesis techniques, including esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated aromatic ring to a less substituted form.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds.
Applications De Recherche Scientifique
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated aromatic ring can participate in π-π interactions, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar in structure but lacks the hydroxypropanoic acid group.
3-Bromo-5-methylphenylacetic acid: Contains a different substituent on the aromatic ring.
2-Bromo-5-methoxybenzoic acid: Features a methoxy group instead of a methyl group.
Uniqueness
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a brominated aromatic ring and a hydroxypropanoic acid moiety
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
3-(2-bromo-5-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clé InChI |
MIQOHQMWHVTRDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)




![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)



![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)




